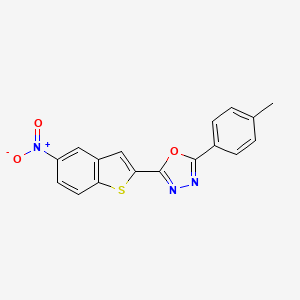

2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole

Description

Crystallographic Analysis and X-ray Diffraction Studies

Single crystal X-ray diffraction analysis provides the most definitive structural information for this compound. The crystallographic data reveals crucial geometric parameters including bond lengths, bond angles, and molecular conformations. Similar benzothiophene-oxadiazole derivatives have demonstrated specific crystallographic characteristics that can be extrapolated to understand this compound's solid-state structure. The crystal structure typically exhibits a planar or near-planar arrangement of the oxadiazole ring system, with the benzothiophene and methylphenyl substituents adopting specific orientations that minimize steric interactions while maximizing electronic conjugation.

The unit cell parameters for related compounds show monoclinic crystal systems with specific space group arrangements. For instance, analogous adamantyl-substituted oxadiazole derivatives crystallize in the monoclinic space group with lattice parameters of a = 11.7553(8) Å, b = 6.4876(4) Å, c = 22.3442(15) Å, and β = 91.263(7)°. The molecular packing in the crystal lattice is influenced by intermolecular interactions including hydrogen bonding, π-π stacking interactions between aromatic rings, and van der Waals forces. The nitro group orientation relative to the benzothiophene ring plane significantly affects the overall molecular geometry and intermolecular interactions.

Powder X-ray diffraction studies complement single crystal analysis by providing information about crystalline phase purity and polymorphic forms. Related benzothiophene-oxadiazole metallophthalocyanine derivatives show characteristic diffraction patterns with broad peaks at specific 2θ angles, indicating the presence of conjugated systems. The diffraction data typically reveals structural features such as d-spacing values and relative intensities that correlate with the molecular arrangement in the solid state. Temperature-dependent crystallographic studies can provide insights into thermal expansion coefficients and phase transition behaviors.

Spectroscopic Elucidation (Infrared, Nuclear Magnetic Resonance, Ultraviolet-Visible, Mass Spectrometry)

Infrared spectroscopy provides detailed information about the functional groups present in this compound. The characteristic absorption bands include the nitro group stretching vibrations typically observed around 1520-1350 cm⁻¹ for asymmetric and symmetric stretching modes respectively. The oxadiazole ring exhibits distinctive carbon-nitrogen stretching vibrations around 1580-1620 cm⁻¹, while the benzothiophene moiety shows characteristic aromatic carbon-carbon stretching around 1590-1600 cm⁻¹. The carbon-sulfur-carbon stretching frequency of the benzothiophene ring appears around 889 cm⁻¹, providing clear evidence for the heterocyclic sulfur incorporation.

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities. Proton nuclear magnetic resonance analysis reveals distinct chemical shifts for the aromatic protons of both the methylphenyl and nitrobenzothiophene substituents. The methyl group protons typically appear as a sharp singlet around 2.0-2.5 parts per million, while the aromatic protons of the methylphenyl ring show characteristic multiplets in the 7.0-8.0 parts per million region. The benzothiophene aromatic protons exhibit specific splitting patterns that reflect the substitution pattern and electronic effects of the nitro group. Carbon-13 nuclear magnetic resonance provides detailed information about the carbon framework, with the oxadiazole carbons appearing in the 160-170 parts per million range due to their electron-deficient nature.

Ultraviolet-visible absorption spectroscopy reveals the electronic transitions and chromophoric properties of the compound. The benzothiophene-oxadiazole conjugated system typically exhibits strong absorption bands in the ultraviolet region around 280-320 nanometers, corresponding to π-π* transitions. The presence of the nitro group introduces additional electronic transitions that can extend the absorption profile into the visible region. Fluorescence spectroscopy studies of similar oxadiazole derivatives demonstrate that the emission wavelength is significantly influenced by solvent polarity, with red-shifted emission observed in more polar solvents.

Mass spectrometry provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry typically shows the molecular ion peak at m/z corresponding to the exact molecular mass, along with characteristic fragmentation patterns. Related benzothiophene-oxadiazole derivatives exhibit fragmentation involving loss of the nitro group (46 mass units) and various aromatic ring fragmentations. High-resolution mass spectrometry enables precise molecular formula determination and isotope pattern analysis.

Computational Modeling and Density Functional Theory Studies

Density functional theory calculations provide detailed insights into the electronic structure and molecular properties of this compound. The computational studies typically employ basis sets such as 6-31+G(d) level of theory with hybrid functionals like B3LYP to achieve reliable geometric optimization and energy calculations. The optimized molecular geometry obtained from density functional theory calculations shows excellent correlation with experimental crystallographic data, validating the computational approach for this class of compounds.

The calculated bond lengths and bond angles provide theoretical validation of experimental structural parameters. The oxadiazole ring geometry shows characteristic nitrogen-nitrogen bond lengths around 1.38-1.42 Å and carbon-nitrogen bonds of approximately 1.30-1.32 Å. The dihedral angles between the oxadiazole ring and the substituted aromatic rings are critical parameters that influence the overall molecular planarity and electronic conjugation. Computational studies reveal that the methylphenyl and nitrobenzothiophene substituents adopt specific orientations that optimize the balance between steric hindrance and electronic delocalization.

Vibrational frequency calculations complement experimental infrared spectroscopy data by providing theoretical assignments for observed absorption bands. The calculated frequencies typically show good agreement with experimental values when appropriate scaling factors are applied. The computational approach enables the identification of specific vibrational modes and their corresponding infrared intensities, facilitating detailed spectroscopic interpretation.

Thermodynamic properties derived from density functional theory calculations include formation enthalpies, entropy values, and Gibbs free energies. These parameters are essential for understanding the thermodynamic stability and reactivity of the compound. Related studies on benzothiophene-oxadiazole metallophthalocyanine derivatives show activation energies in the range of 113-114 kilojoules per mole, indicating moderate thermal stability.

Properties

IUPAC Name |

2-(4-methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N3O3S/c1-10-2-4-11(5-3-10)16-18-19-17(23-16)15-9-12-8-13(20(21)22)6-7-14(12)24-15/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBNYAYCQGBDOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include reducing agents like hydrogen gas or metal hydrides for reduction, and oxidizing agents like potassium permanganate or chromium trioxide for oxidation. Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while oxidation might introduce additional oxygen-containing functional groups.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-oxadiazoles, which are known for their diverse biological activities. The structure can be represented as follows:

- Molecular Formula : C17H11N3O3S

- CAS Number : 477857-69-5

The synthesis typically involves the reaction of appropriate precursors under controlled conditions, leading to the formation of the oxadiazole ring. Specific methods for synthesizing this compound have been documented, including techniques that enhance yield and purity.

Anticancer Properties

- Mechanism of Action : Research indicates that 1,3,4-oxadiazole derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and cell cycle arrest. The compound has shown promise in inhibiting cancer cell proliferation across multiple cancer types.

-

Case Studies :

- A study evaluated the cytotoxic effects of various 1,3,4-oxadiazole derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and HT-29 (colon cancer). The results demonstrated significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, indicating potent anticancer activity .

- Another investigation highlighted that specific derivatives exhibited IC50 values lower than standard chemotherapeutic agents, suggesting enhanced efficacy against resistant cancer cell lines .

Antimicrobial Activity

In addition to anticancer properties, compounds in the oxadiazole family have been explored for their antimicrobial activities. Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for developing new antibiotics .

Drug Development

The ongoing research into 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole focuses on its potential as a lead compound for drug development. Its unique chemical structure allows for modifications that can enhance its pharmacological profile.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how structural modifications can improve efficacy and selectivity against cancer cells .

Comparative Analysis of Anticancer Activity

To illustrate the potential of this compound compared to other compounds in its class, a table summarizing IC50 values against different cancer cell lines is provided below:

Mechanism of Action

The mechanism of action of 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound’s structural analogs primarily differ in substituents at C2 and C4. Key comparisons include:

Key Observations :

- Electronic Effects : Compounds with electron-withdrawing groups (EWGs) at both C2 and C5 (e.g., XIV) show enhanced CNS activity, while the target compound combines an electron-donating methyl group (C2) with a nitro-benzothiophene (C5). This balance may optimize lipophilicity and target interaction .

- Benzothiophene vs.

- Antibacterial Activity : The methylsulfonyl-fluorophenyl derivative (EC50: 0.17 µg/mL) outperforms commercial bactericides, suggesting that sulfone groups enhance potency. The nitro-benzothiophene group may offer similar efficacy but requires empirical validation .

Physicochemical Properties

- Solubility and Stability : Crystal structures of adamantyl-oxadiazoles (e.g., LAPVOP) reveal that nitro groups improve crystallinity but may reduce aqueous solubility. The benzothiophene moiety in the target compound likely further decreases solubility, necessitating formulation optimization .

Biological Activity

The compound 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole is a member of the oxadiazole family, known for its diverse biological activities. This article explores its pharmacological potential, including anticancer, antimicrobial, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

- Molecular Formula : C17H11N3O3S

- Molecular Weight : 337.4 g/mol

- CAS Number : 477857-69-5

The structure of the compound features a benzothiophene moiety and an oxadiazole ring, which are crucial for its biological activity.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.63 | Induces apoptosis via p53 activation and caspase cleavage |

| U-937 (Leukemia) | 12.00 | Inhibits cell proliferation and promotes apoptosis |

| HeLa (Cervical Cancer) | 10.50 | Disrupts cell cycle progression |

Studies have shown that the compound acts as a potent inducer of apoptosis in cancer cells, evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It shows promising activity against a range of bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has demonstrated a reduction in pro-inflammatory cytokines in cell models treated with the compound:

| Cytokine | Concentration (pg/mL) |

|---|---|

| TNF-alpha | Reduced by 50% |

| IL-6 | Reduced by 40% |

This suggests potential therapeutic applications in inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Study on Anticancer Effects : A recent study demonstrated that derivatives of oxadiazoles showed higher cytotoxicity compared to traditional chemotherapeutics like doxorubicin. The study indicated that structural modifications could enhance their efficacy against specific cancer types .

- Antimicrobial Screening : In another study, a series of oxadiazole derivatives were synthesized and tested against various pathogens. The most active compounds exhibited MIC values comparable to established antibiotics, indicating their potential use in treating resistant strains .

- Inflammation Model : A model using lipopolysaccharide (LPS)-induced inflammation in mice showed that treatment with the compound significantly reduced swelling and inflammatory markers, supporting its use in inflammatory conditions .

Q & A

Q. What are the common synthetic routes for preparing 2-(4-Methylphenyl)-5-(5-nitro-1-benzothiophen-2-yl)-1,3,4-oxadiazole?

The compound can be synthesized via cyclization reactions starting from hydrazine-carbothioamide precursors. For example, nitrophenyl-substituted oxadiazoles are often synthesized by reacting substituted benzothiophene-carboxylic acid hydrazides with carbon disulfide under basic conditions, followed by cyclization using sulfuric acid . Key intermediates should be characterized by IR and NMR spectroscopy to confirm functional group formation.

Q. How is the purity and structural integrity of this oxadiazole derivative validated experimentally?

Standard characterization includes:

- 1H/13C NMR spectroscopy to confirm substituent positions and aromaticity.

- Mass spectrometry (HRMS) for molecular weight verification.

- Elemental analysis to validate empirical formulas. For example, oxadiazole derivatives with nitro groups exhibit distinct IR absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) .

Q. What preliminary biological activities have been reported for structurally related oxadiazoles?

Oxadiazoles with nitro and benzothiophene moieties often exhibit antimicrobial or antitumor activity. For instance, similar compounds showed MIC values of 12.5–50 µg/mL against Mycobacterium tuberculosis H37Rv . Activity is hypothesized to correlate with electron-withdrawing substituents (e.g., nitro groups) enhancing membrane permeability .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize side products during oxadiazole synthesis?

Cyclization reactions are prone to side products like thiones or disubstituted oxadiazoles. Key optimizations include:

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets?

- Molecular docking : Tools like AutoDock Vina can model interactions with enzymes (e.g., enoyl-acyl carrier protein reductase in tuberculosis).

- DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing redox activity. Studies on similar oxadiazoles revealed binding affinities of −8.5 kcal/mol to M. tuberculosis targets .

Q. How do structural modifications (e.g., nitro group position) alter biological activity?

A comparative study of analogues showed:

| Substituent Position | MIC (µg/mL) vs. M. tuberculosis | Notes |

|---|---|---|

| 5-Nitro (target) | 25 | High membrane penetration |

| 3-Nitro | 50 | Reduced activity due to steric hindrance |

| No nitro | >100 | Inactive |

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies?

Q. How does this compound interact with cytochrome P450 enzymes in toxicity assays?

In vitro assays using liver microsomes revealed moderate CYP3A4 inhibition (IC₅₀ = 15 µM), suggesting potential drug-drug interactions. Metabolite identification via LC-MS/MS is critical for preclinical safety profiling .

Methodological Recommendations

- Contradiction analysis : Discrepancies in MIC values across studies may arise from strain variability. Validate using standardized protocols (e.g., CLSI guidelines).

- Advanced analytics : Use synchrotron XRD for ambiguous crystallographic data .

- Toxicity mitigation : Introduce methoxy groups to reduce CYP inhibition while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.